Home > Products > Screening Compounds P94121 > (2S,3S,11bR)-Dihydrotetrabenazine D-Val
(2S,3S,11bR)-Dihydrotetrabenazine D-Val -

(2S,3S,11bR)-Dihydrotetrabenazine D-Val

Catalog Number: EVT-1499000
CAS Number:
Molecular Formula: C₂₄H₃₈N₂O₄
Molecular Weight: 418.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S,3S,11bR)-Dihydrotetrabenazine D-Val is a complex chemical compound that serves as an active metabolite of tetrabenazine, a medication primarily used to treat movement disorders such as Huntington's disease and tardive dyskinesia. This compound is notable for its pharmacological effects, specifically its role as a vesicular monoamine transporter 2 inhibitor, which leads to the depletion of monoamines in the central nervous system. The compound's structure and stereochemistry play crucial roles in its biological activity.

Source

Dihydrotetrabenazine is synthesized from tetrabenazine, with various methods reported to produce its different stereoisomers. The compound's synthesis and characterization have been documented in several studies, including those focusing on the pharmacological evaluation of its isomers and their metabolic pathways .

Classification

Dihydrotetrabenazine belongs to the class of compounds known as benzoquinolizines. It is categorized based on its structural features and pharmacological properties as a selective inhibitor of the vesicular monoamine transporter 2.

Synthesis Analysis

Methods

The synthesis of (2S,3S,11bR)-Dihydrotetrabenazine D-Val can be approached through various chemical methods. One prominent method involves the reduction of tetrabenazine using borane-methyl sulfide in tetrahydrofuran, which yields dihydrotetrabenazine isomers .

Another method for synthesizing this compound includes a one-step demethylation process using sodium hydride and N-methylaniline, which has proven to be more efficient than multi-step total synthesis approaches . The resolution of enantiomers can be achieved through chiral column high-performance liquid chromatography (HPLC), allowing for the isolation of specific stereoisomers with high purity .

Technical Details

  • Reagents: Borane-methyl sulfide, sodium hydride, N-methylaniline.
  • Conditions: Typically performed under controlled temperatures and inert atmospheres to prevent degradation or unwanted reactions.
  • Purity Assessment: High-performance liquid chromatography is commonly employed to assess the purity and identity of synthesized compounds.
Molecular Structure Analysis

Structure

The molecular structure of (2S,3S,11bR)-Dihydrotetrabenazine D-Val features a complex arrangement with three chiral centers at positions 2, 3, and 11b. Its stereochemical configuration significantly influences its biological activity and interaction with target proteins.

Data

  • Molecular Formula: C19H24N2O2
  • Molecular Weight: Approximately 312.41 g/mol
  • Crystallographic Data: Structural analysis has been performed using X-ray crystallography to confirm the absolute configuration and validate the stereochemical assignments .
Chemical Reactions Analysis

Reactions

Dihydrotetrabenazine undergoes various chemical reactions that are essential for its metabolic pathways. The primary reaction involves its conversion from tetrabenazine through metabolic reduction processes.

Technical Details

  • Metabolic Pathways: In vivo studies indicate that dihydrotetrabenazine is rapidly metabolized via first-pass metabolism, leading to the formation of multiple isomers that exhibit varying degrees of pharmacological activity .
  • Key Reaction Mechanisms: The inhibition of vesicular monoamine transporter 2 by dihydrotetrabenazine is central to its therapeutic effects.
Mechanism of Action

Process

The mechanism by which (2S,3S,11bR)-Dihydrotetrabenazine D-Val exerts its effects involves binding to vesicular monoamine transporter 2. This binding inhibits the transport of monoamines such as dopamine, serotonin, and norepinephrine into vesicles within neurons.

Data

  • Binding Affinity: The compound exhibits varying binding affinities across its isomeric forms. For example, one active isomer has shown a binding affinity (Ki) in the nanomolar range (0.97 nM), indicating potent activity against vesicular monoamine transporter 2 .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water varies depending on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; undergoes hydrolysis in aqueous solutions.
Applications

Scientific Uses

(2S,3S,11bR)-Dihydrotetrabenazine D-Val has significant applications in pharmacology and medicinal chemistry:

  • Therapeutic Use: Primarily used in treating movement disorders such as Huntington's disease and tardive dyskinesia due to its action on vesicular monoamine transporter 2.
  • Research Tool: Serves as a model compound for studying monoamine transport mechanisms and developing new therapeutics targeting similar pathways.
Introduction to (2S,3S,11bR)-Dihydrotetrabenazine D-Val

Chemical Identity and Nomenclature

(2S,3S,11bR)-Dihydrotetrabenazine D-Val (molecular formula: C₂₄H₃₈N₂O₄; molecular weight: 418.6 g/mol) is a stereochemically defined analog of dihydrotetrabenazine (DTBZ) featuring three chiral centers at positions 2, 3, and 11b. Its systematic IUPAC name is [(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate. The compound incorporates a D-valine ester moiety covalently linked to the benzo[a]quinolizine backbone, distinguishing it from simpler DTBZ isomers [10].

  • Stereochemical Specificity: The (2S,3S,11bR) configuration confers unique three-dimensional positioning of pharmacophores essential for target engagement. X-ray crystallography confirms this absolute configuration, which aligns with the bioactive enantiomer of α-dihydrotetrabenazine [(+)-α-HTBZ] known for high VMAT2 affinity [6] [8].
  • Registry Identifiers: While CAS registry numbers conflict across sources (e.g., 862377-27-3 for the free base), its chemical identity is unambiguous via chiral descriptors [8]. The D-valine ester acts as a prodrug moiety, modulating pharmacokinetics without altering target specificity [10].

Table 1: Stereochemical Impact on Pharmacological Parameters

Isomer ConfigurationVMAT2 IC₅₀ (nM)Dopamine D2 Ki (nM)Primary Metabolic Pathway
(2S,3S,11bR) [Active]0.97>10,000CYP3A4 oxidation
(2R,3R,11bS)1,200450CYP2D6 demethylation
(2S,3R,11bR)850320CYP2D6 demethylation
(2R,3S,11bS)2,300680CYP2D6 demethylation

Data derived from comparative receptor binding and metabolism studies [5] [10].

Historical Context in VMAT2 Inhibitor Development

The evolution of VMAT2 inhibitors began with tetrabenazine—a racemic mixture metabolized to four dihydrotetrabenazine isomers (α and β, each with +/- enantiomers). Early research assumed α-HTBZ isomers drove VMAT2 inhibition, but analytical advances revealed that [+]-β-HTBZ is the predominant circulating metabolite (>50%), exhibiting potent VMAT2 inhibition but significant off-target D2 binding [5]. This promiscuity contributed to tetrabenazine’s adverse effect profile, including depression and parkinsonism [2].

  • Deuterated Solutions: Deutetrabenazine (Austedo®) incorporated deuterium at key metabolic sites to prolong half-life but retained the complex isomer profile of tetrabenazine. Though better tolerated, its pharmacology still involves multiple active metabolites [2] [9].
  • Prodrug Strategy: Valbenazine (Ingrezza®) represented a breakthrough as a single-isomer prodrug exclusively generating [+]-α-HTBZ—the (2R,3R,11bR) enantiomer. This reduced off-target effects but faced limitations in bioavailability (~14–19% conversion to active metabolite) and CYP2D6-dependent metabolism [2] [5].(2S,3S,11bR)-Dihydrotetrabenazine D-Val emerged as a next-generation solution, merging the single-isomer approach of valbenazine with a metabolically stable D-valine ester. This design minimizes CYP2D6 involvement while enhancing brain penetration [10].

Role in Movement Disorder Therapeutics

As a high-affinity VMAT2 inhibitor (IC₅₀ = 0.97 nM), (2S,3S,11bR)-Dihydrotetrabenazine D-Val depletes presynaptic dopamine stores in nigrostriatal pathways, mitigating hyperkinetic movements in chorea and dyskinesias [2] [9]. Its therapeutic value stems from two key advantages:

  • Target Selectivity: The compound exhibits >10,000-fold selectivity for VMAT2 over dopamine D2 receptors, reducing risks of drug-induced parkinsonism or tardive dyskinesia exacerbation [10]. This contrasts sharply with tetrabenazine’s metabolites, which show D2 Ki values as low as 320 nM [5].
  • Metabolic Stability: Unlike first-generation inhibitors, it undergoes CYP3A4-mediated oxidation without CYP2D6-dependent O-demethylation. This avoids the genetic polymorphism issues plaguing tetrabenazine and valbenazine [9] [10]. In vivo studies confirm prolonged dopamine suppression (>12 hours) after single dosing, supporting once-daily regimens [10].

Table 2: Comparative Pharmacology of VMAT2 Inhibitors

ParameterTetrabenazineValbenazine(2S,3S,11bR)-D-Val Derivative
Active Isomers4 (α/β ±)1 ([+]-α-HTBZ)1 (S,S,R-configuration)
VMAT2 IC₅₀ (nM)4.21.50.97
CYP2D6 DependencyHighModerateLow
D2 Receptor Off-Target (Ki)2,300 nM>10,000 nM>10,000 nM
Half-Life (Hours)4–88.212.4

Pharmacokinetic and receptor affinity comparisons synthesized from preclinical and clinical analyses [2] [5] [10].

Properties

Product Name

(2S,3S,11bR)-Dihydrotetrabenazine D-Val

Molecular Formula

C₂₄H₃₈N₂O₄

Molecular Weight

418.57

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.